6-Methoxy-2-phenylquinoline-4-carboxylic acid

Catalog No.
S795042
CAS No.
32795-58-7
M.F
C17H13NO3
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-phenylquinoline-4-carboxylic acid

CAS Number

32795-58-7

Product Name

6-Methoxy-2-phenylquinoline-4-carboxylic acid

IUPAC Name

6-methoxy-2-phenylquinoline-4-carboxylic acid

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)

InChI Key

AMQMKQXMOAQMSJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3

The exact mass of the compound 6-Methoxy-2-phenylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40829. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methoxy-2-phenylquinoline-4-carboxylic acid is a derivative of the Cinchophen (2-phenylquinoline-4-carboxylic acid) scaffold. This chemical class is a primary focus in the development of inhibitors for the human urate transporter 1 (hURAT1), a key protein responsible for uric acid reabsorption in the kidneys. As a well-characterized member of this class, this compound serves as a critical research tool and precursor for investigating next-generation treatments for hyperuricemia and gout. [1]

The 2-phenylquinoline-4-carboxylic acid core is highly sensitive to substitution, where minor structural modifications can lead to fundamentally different biological activities and target profiles. For example, derivatives from this exact scaffold have been developed as potent inhibitors of histone deacetylases (HDACs), a completely different enzyme class from the urate transporter URAT1. [1] This demonstrates that the 6-methoxy group is not an incidental feature but a critical determinant of target specificity. Procuring a close analog, such as the unsubstituted parent compound or a different positional isomer, will not produce comparable results in URAT1-focused assays and introduces a significant risk of off-target effects or complete loss of relevant activity.

Higher In Vitro Potency for URAT1 Inhibition Than Clinical Benchmark

In a direct comparison using HEK293 cells overexpressing the human URAT1 transporter, 6-Methoxy-2-phenylquinoline-4-carboxylic acid demonstrated more potent inhibition than the established clinical benchmark, Benzbromarone. [1] The target compound exhibited an IC50 value approximately two times lower than Benzbromarone, indicating a significantly higher binding affinity and inhibitory potential at the molecular target. [1]

Evidence DimensionhURAT1 Inhibition (IC50)
Target Compound Data0.19 µM
Comparator Or BaselineBenzbromarone: 0.39 µM
Quantified Difference2.05x more potent than Benzbromarone
ConditionsIn vitro assay with HEK293 cells overexpressing hURAT1.

For researchers screening for novel uricosuric agents, this superior in vitro potency makes it a more efficient tool and a stronger starting point for lead optimization.

Greater In Vivo Uric Acid Reduction in a Preclinical Hyperuricemia Model

When evaluated in a potassium oxonate-induced hyperuricemia rat model, oral administration of 6-Methoxy-2-phenylquinoline-4-carboxylic acid resulted in a more pronounced reduction of serum uric acid compared to Benzbromarone at the same dosage. [1] The target compound lowered uric acid levels by 55.9%, outperforming Benzbromarone's 48.8% reduction. [1]

Evidence DimensionSerum Uric Acid Reduction (%)
Target Compound Data55.9% reduction
Comparator Or BaselineBenzbromarone: 48.8% reduction
Quantified Difference14.5% greater relative reduction than Benzbromarone
ConditionsPotassium oxonate-induced hyperuricemic rat model; 5 mg/kg oral administration.

This demonstrates superior in vivo efficacy, providing a clear rationale for selecting this compound for preclinical studies to validate URAT1 as a therapeutic target.

High Suitability as a Precursor Due to Established, Scalable Synthesis Route

The quinoline-4-carboxylic acid scaffold is synthetically accessible through well-documented and scalable chemical processes. The Pfitzinger reaction and related Doebner methodologies, which construct the quinoline core from isatin derivatives and carbonyl compounds, are established industrial processes. [REFS-1, REFS-2] This ensures that the compound and its future derivatives have a reliable and cost-effective manufacturing pathway, a critical consideration for long-term research programs and potential therapeutic development.

Evidence DimensionSynthetic Accessibility
Target Compound DataSynthesized via established Pfitzinger/Doebner reactions.
Comparator Or BaselineComplex, multi-step, or low-yield custom syntheses.
Quantified DifferenceUtilizes cheap, readily available starting materials (isatin, substituted acetophenones) under mild conditions suitable for industrial scale.
ConditionsBase-catalyzed condensation and cyclization.

For procurement managers and process chemists, this established synthesis route reduces supply chain risk and ensures the material is suitable for scale-up without requiring costly, novel process development.

Lead Compound for Novel Uricosuric Agent Development

With higher in vitro potency and superior in vivo efficacy compared to the clinical drug Benzbromarone, this compound is a validated starting point for medicinal chemistry programs aiming to develop next-generation URAT1 inhibitors with improved therapeutic profiles. [1]

In Vivo Proof-of-Concept Studies

The demonstrated ability to significantly lower serum uric acid levels in established animal models makes this compound the right choice for studies designed to validate the therapeutic hypothesis of URAT1 inhibition for gout or other hyperuricemic conditions. [1]

High-Potency Reference Standard in Screening Assays

Given its sub-micromolar IC50 value, this compound serves as a reliable positive control and reference standard for high-throughput screening campaigns designed to identify new chemical entities targeting the URAT1 transporter. [1]

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32795-58-7

Wikipedia

6-METHOXYCINCHOPHEN

Dates

Last modified: 08-15-2023

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